Lipophilicity Reduction vs. Tetrahydroquinoxaline Analog – XLogP3 Head-to-Head
The target compound exhibits a computed XLogP3 of 1.1, which is 0.6 log units lower than the tetrahydroquinoxaline analog MOTA (XLogP3 = 1.7) [1][2]. Reduced logP is associated with lower passive membrane permeation and a higher free fraction in aqueous compartments, which improves the likelihood of peripheral restriction—a critical design goal for κ-opioid agonists intended for anti-inflammatory applications without CNS side effects [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem, XLogP3-AA model) |
| Comparator Or Baseline | N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (MOTA, CAS 352458-03-8): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = -0.6 (target more hydrophilic) |
| Conditions | Computed values from PubChem using XLogP3 3.0 algorithm (2019/2024 release) |
Why This Matters
The 0.6-log-unit lower lipophilicity directly supports peripheral restriction potential, a factor that distinguishes this compound from its aromatic analog when selecting candidates for in vivo anti-inflammatory models without CNS-mediated side effects.
- [1] PubChem CID 2957672. XLogP3-AA = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/1009578-50-0 View Source
- [2] PubChem CID 2834475. XLogP3-AA = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/352458-03-8 View Source
- [3] Soeberdt M, et al. J Med Chem. 2017;60(6):2526-2551. Peripheral restriction design strategy for decahydroquinoxaline κ agonists. View Source
